molecular formula C11H9O4S- B249655 6-Methoxynaphthalene-2-sulfonate

6-Methoxynaphthalene-2-sulfonate

Cat. No. B249655
M. Wt: 237.25 g/mol
InChI Key: FOIKGWJGRNNGQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxynaphthalene-2-sulfonate (MNS) is a sulfonated naphthalene derivative that has garnered significant attention in scientific research due to its unique properties and potential applications. MNS is a versatile compound that can be used in a variety of chemical reactions and has been studied extensively for its biochemical and physiological effects. In

Mechanism Of Action

6-Methoxynaphthalene-2-sulfonate has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. The inhibition of these enzymes is thought to be due to the interaction of 6-Methoxynaphthalene-2-sulfonate with the active site of the enzyme. 6-Methoxynaphthalene-2-sulfonate has also been found to interact with DNA, leading to DNA damage and cell death.

Biochemical And Physiological Effects

6-Methoxynaphthalene-2-sulfonate has been found to have several biochemical and physiological effects. In vitro studies have shown that 6-Methoxynaphthalene-2-sulfonate can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 6-Methoxynaphthalene-2-sulfonate has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Methoxynaphthalene-2-sulfonate in lab experiments is its versatility. 6-Methoxynaphthalene-2-sulfonate can be used in a variety of chemical reactions and has been found to have several biochemical and physiological effects. However, one of the limitations of using 6-Methoxynaphthalene-2-sulfonate is its potential toxicity. 6-Methoxynaphthalene-2-sulfonate has been found to be toxic to certain cells, and caution should be taken when handling and using this compound.

Future Directions

There are several future directions for research involving 6-Methoxynaphthalene-2-sulfonate. One potential area of research is the development of 6-Methoxynaphthalene-2-sulfonate-based drugs for the treatment of cancer and other diseases. Another area of research is the use of 6-Methoxynaphthalene-2-sulfonate as a sensor for detecting metal ions in environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of 6-Methoxynaphthalene-2-sulfonate and its potential toxicity.
Conclusion:
In conclusion, 6-Methoxynaphthalene-2-sulfonate is a versatile compound that has been extensively studied for its potential applications in organic synthesis, biochemical assays, and as a potential therapeutic agent. The synthesis method of 6-Methoxynaphthalene-2-sulfonate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-Methoxynaphthalene-2-sulfonate in various fields.

Synthesis Methods

6-Methoxynaphthalene-2-sulfonate can be synthesized by several methods, including sulfonation of 6-methoxynaphthalene with chlorosulfonic acid, followed by neutralization with sodium hydroxide. The resulting product is then purified by recrystallization. Another method involves the reaction of 6-methoxynaphthalene with sodium sulfite and sulfuric acid. The product is then purified by filtration and recrystallization.

Scientific Research Applications

6-Methoxynaphthalene-2-sulfonate has been extensively used in scientific research for various applications. One of the most significant applications of 6-Methoxynaphthalene-2-sulfonate is in the field of organic synthesis. 6-Methoxynaphthalene-2-sulfonate can be used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. 6-Methoxynaphthalene-2-sulfonate has also been used as a fluorescent probe in biochemical assays and as a sensor for detecting metal ions.

properties

Product Name

6-Methoxynaphthalene-2-sulfonate

Molecular Formula

C11H9O4S-

Molecular Weight

237.25 g/mol

IUPAC Name

6-methoxynaphthalene-2-sulfonate

InChI

InChI=1S/C11H10O4S/c1-15-10-4-2-9-7-11(16(12,13)14)5-3-8(9)6-10/h2-7H,1H3,(H,12,13,14)/p-1

InChI Key

FOIKGWJGRNNGQP-UHFFFAOYSA-M

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-]

Origin of Product

United States

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